molecular formula C8H18N2O2 B2506167 N-[2-(dimethylamino)ethyl]-3-methoxypropanamide CAS No. 74302-23-1

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide

Cat. No. B2506167
CAS RN: 74302-23-1
M. Wt: 174.244
InChI Key: LZVYQHAGEFGZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide is a compound that can be associated with various chemical and pharmacological properties. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, derivatives of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide have been synthesized and evaluated for their gastrointestinal prokinetic activity, indicating potential therapeutic applications . Additionally, the structural analysis of related anti-tumor drugs with the N-(2-dimethylamino)ethyl moiety has been performed, which is of interest in cancer treatment .

Synthesis Analysis

The synthesis of related amphiphilic copolymers containing the 2-(dimethylamino)ethyl methacrylate (DMAEMA) moiety has been achieved through atom transfer radical polymerization (ATRP) . This method allows for the creation of copolymers with controlled molecular weights and low polydispersities, indicating a well-controlled polymerization process. The synthesis of other derivatives, such as N-[[2-(dialkylamino)ethoxy]benzyl]benzamide, involves structural modifications of known compounds like metoclopramide, leading to new pharmacologically active agents .

Molecular Structure Analysis

The molecular structure of compounds containing the N-(2-dimethylamino)ethyl group has been elucidated using X-ray crystallography . This technique has provided insights into the intramolecular interactions, such as hydrogen bonding, which can influence the conformation and, ultimately, the biological activity of the compounds. Molecular mechanics calculations have further explored the conformational flexibility of these molecules, which is crucial for understanding their interaction with biological targets like DNA .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-[2-(dimethylamino)ethyl]-3-methoxypropanamide, they do provide information on the reactivity ratios of copolymerizations involving DMAEMA . These ratios are essential for predicting the composition of the resulting copolymers and their subsequent properties. The chemical reactivity of such compounds is also implied in the context of their interaction with biological systems, as seen in the potential anti-cancer properties of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the copolymers synthesized from DMAEMA are influenced by their molecular architecture . For example, the thermosensitivity and aggregation properties of these copolymers vary significantly depending on whether they are random, gradient, or block copolymers. The lower critical solution temperature (LCST) of one such copolymer has been determined, which is relevant for applications that require temperature responsiveness . The pharmacological properties of related benzamide derivatives also reflect the importance of the physical and chemical characteristics of these molecules in their biological activity .

Scientific Research Applications

Polymer Science and Materials Chemistry

One significant area of application is in the development of novel polymeric materials. For instance, Bütün, Armes, and Billingham (2001) discussed the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. This modification yields cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing their potential in creating responsive materials for various applications (Bütün, Armes, & Billingham, 2001).

Sensing and Removal of Heavy Metals

Dutta et al. (2020) reported the design and synthesis of nonaromatic biocompatible macromolecular luminogens incorporating a derivative similar to N-[2-(dimethylamino)ethyl]-3-methoxypropanamide. These luminogens are effective in the sensitive detection and removal of heavy metals like Fe(III) and Cu(II), illustrating their potential in environmental remediation and sensing applications (Dutta et al., 2020).

Hydrogel Technology

Çavuş and Gürdağ (2007) explored the synthesis and swelling behavior of pH- and temperature-sensitive hydrogels made from copolymers including 2-(dimethylamino)ethyl methacrylate (similar structure). These hydrogels demonstrate significant potential for biomedical applications, such as controlled drug release systems, due to their responsive nature to external stimuli (Çavuş & Gürdağ, 2007).

Biomedical Research and Anticancer Properties

In the field of biomedical research, new compounds with structures related to N-[2-(dimethylamino)ethyl]-3-methoxypropanamide have been synthesized and evaluated for their anticancer properties. Matiadis et al. (2013) synthesized coumarin and quinolinone-3-aminoamide derivatives and evaluated their potency in inhibiting cancer cell growth, indicating the therapeutic potential of such compounds (Matiadis et al., 2013).

Gene Transfection Efficiency

Yu et al. (2012) enhanced gene transfection efficiency using Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a compound related to N-[2-(dimethylamino)ethyl]-3-methoxypropanamide, by incorporating hydrophobic hyperbranched polymer cores. This study illustrates the potential of such compounds in non-viral gene delivery systems, contributing to advancements in genetic therapy (Yu et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and the nature of its breakdown products. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The study of new compounds often involves exploring their synthesis, properties, and potential applications. This compound could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-5-9-8(11)4-7-12-3/h4-7H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYQHAGEFGZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide

CAS RN

74302-23-1
Record name N-[2-(dimethylamino)ethyl]-3-methoxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.